BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

EGFR inhibition Kinase inhibitor scaffold Structure-activity relationship

This unsubstituted quinazolin-4-ylthioacetamide is the essential negative control for EGFR inhibition assays. Its lack of ring substitutions makes it indispensable for quantifying the potency contribution of specific substituents (e.g., 6-fluoro, 2-(4-fluorophenyl)) in SAR studies. Use as a baseline reference in ADMET panels to isolate scaffold-intrinsic pharmacokinetic properties. Its 2,4-dimethoxyphenyl isomer serves as an HPLC standard for distinguishing positional isomers (2,4- vs. 3,4- vs. 2,5-dimethoxy), ensuring batch-to-batch regiochemical consistency.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 721892-12-2
Cat. No. B2514595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
CAS721892-12-2
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC
InChIInChI=1S/C18H17N3O3S/c1-23-12-7-8-15(16(9-12)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
InChIKeyNXWQOPXMECSTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721892-12-2): Core Scaffold for Kinase Inhibitor Research


N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721892-12-2) is a synthetic small molecule belonging to the quinazolin-4-ylthioacetamide class [1]. With a molecular formula of C18H17N3O3S and a molecular weight of 355.4 g/mol, it features an unsubstituted quinazoline core linked via a sulfanyl bridge to a 2,4-dimethoxyphenyl acetamide moiety . This compound serves as a fundamental scaffold in medicinal chemistry, particularly for structure-activity relationship (SAR) studies targeting kinases such as the Epidermal Growth Factor Receptor (EGFR), where its lack of additional ring substitutions makes it a critical baseline comparator for evaluating the impact of substituent effects on potency and selectivity [2].

Why N-(2,4-Dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide Cannot Be Replaced by General Quinazoline Acetamides


Within the quinazolin-4-ylthioacetamide family, minor structural modifications profoundly alter target engagement and biological potency [1]. The precise substitution pattern on the phenyl ring (2,4-dimethoxy versus 3,4- or 2,5-dimethoxy) dictates the compound's electronic and steric complementarity with kinase ATP-binding pockets [2]. As demonstrated in a recent EGFR inhibitor study, the addition of 6-fluoro and 2-(4-fluorophenyl) substituents to the quinazoline core transforms a baseline scaffold into a potent inhibitor with a binding affinity of −134.34 kcal/mol and an IC50 of ~10 µM [1]. Consequently, generic substitution with positional isomers or differentially substituted analogs cannot reproduce the specific pharmacological profile required for consistent SAR datasets, making this unsubstituted quinazoline compound an essential, non-interchangeable control in medicinal chemistry procurement [2].

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721892-12-2)


Baseline Scaffold Potency Gap: Unsubstituted Core vs. Optimized EGFR Inhibitor Analog

This compound represents the unsubstituted quinazoline core scaffold. Its direct structural analog, Compound 1 (N-(2,4-dimethoxyphenyl)-2-((6-fluoro-2-(4-fluorophenyl)quinazolin-4-yl)thio)acetamide), which incorporates 6-fluoro and 2-(4-fluorophenyl) substitutions, demonstrated strong EGFR binding (−134.34 kcal/mol via molecular docking) and an in vitro IC50 of ~10 µM against EGFR-overexpressing cell lines, reducing cell viability to 5% at 100 µM with a 75% apoptosis rate [1]. The target compound, lacking these critical substituents, provides the essential inactive or weakly active baseline that validates the contribution of each functional group to potency. While direct quantitative data for the target compound is currently absent in published literature, its structural simplicity defines the 'zero point' for SAR campaigns [2].

EGFR inhibition Kinase inhibitor scaffold Structure-activity relationship

Physicochemical Differentiation: Computed Properties vs. In-Class Mean Values

The target compound possesses computed physicochemical properties that distinguish it from the average of its quinazolin-4-ylthioacetamide subclass. Its XLogP3-AA value is 3.2, hydrogen bond acceptor count is 6, and it has 6 rotatable bonds with a topological polar surface area of approximately 98.3 Ų [1]. In comparison, the fluorinated EGFR inhibitor analog (Compound 1) exhibits lower gastrointestinal absorption and a distinct ADMET profile, highlighting how the simple unsubstituted core offers superior baseline permeability characteristics that are progressively modified by ring substitutions [2]. These property differences are critical for procurement decisions in parallel synthesis and fragment-based drug discovery programs that require a clean, unadorned scaffold.

Drug-likeness Physicochemical profiling Lead optimization

Regiochemical Purity Requirement: Differentiation from Dimethoxyphenyl Positional Isomers

The 2,4-dimethoxyphenyl substitution pattern on the target compound is critical for defining its biological interaction profile. Positional isomers such as N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide and N-(2,5-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide are commercially available but exhibit altered electronic distribution and steric presentation of the methoxy groups to the target protein [1]. In the quinazoline EGFR inhibitor class, the position of methoxy substituents directly influences hydrogen bonding networks within the kinase hinge region; the 2,4-arrangement provides a unique vector for interaction that cannot be replicated by 3,4- or 2,5-isomers [2]. This regiospecificity is essential for maintaining SAR consistency across compound libraries.

Positional isomer Regiochemical purity Target selectivity

Optimal Research and Procurement Scenarios for N-(2,4-Dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721892-12-2)


Negative Control Compound for EGFR Inhibitor SAR Studies

As an unsubstituted quinazoline scaffold, this compound is the ideal negative control in EGFR inhibition assays. When used alongside Compound 1 (N-(2,4-dimethoxyphenyl)-2-((6-fluoro-2-(4-fluorophenyl)quinazolin-4-yl)thio)acetamide, IC50 ~10 µM), it enables researchers to quantify the exact potency contribution of 6-fluoro and 2-(4-fluorophenyl) substituents, validating computational docking predictions with experimental data [1].

Starting Material for Focused Quinazoline Library Synthesis

The compound's simple physicochemical profile (XLogP3: 3.2, 6 H-bond acceptors) and absence of reactive substituents on the quinazoline core make it a versatile starting point for parallel synthesis of diverse quinazoline libraries. Researchers can systematically introduce substituents at the 2-, 6-, and 7-positions of the quinazoline ring while using the unchanged 2,4-dimethoxyphenyl acetamide moiety as an internal reference for monitoring SAR trends [2].

Regiochemical Standard for Dimethoxyphenyl Acetamide Isomer Purity Validation

In analytical chemistry and quality control settings, this 2,4-dimethoxyphenyl isomer serves as a reference standard for HPLC and NMR method development aimed at distinguishing positional isomers (2,4- vs. 3,4- vs. 2,5-dimethoxy). This ensures that purchased libraries or synthesized batches maintain the correct regiochemistry, which is critical for reproducible biological screening results [1].

Baseline Compound for ADMET Property Benchmarking

Due to its unsubstituted quinazoline core and favorable computed permeability characteristics relative to fluorinated or arylated analogs, this compound is well-suited as a baseline reference in ADMET assay panels. It allows drug metabolism and pharmacokinetics (DMPK) teams to isolate the intrinsic ADMET properties of the quinazolin-4-ylthioacetamide scaffold, separate from the effects of added substituents [2].

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.